2-Azabicyclo[2.2.1]heptane-1-carboxylic acid

DPP-4 inhibition Type 2 diabetes Enzyme inhibitor

This conformationally constrained bridged bicyclic amino acid is a rigid proline analogue for peptidomimetic and enzyme inhibitor design. Its norbornane-like scaffold pre-organizes molecules for superior target engagement, achieving nanomolar DPP-4 inhibition while enhancing selectivity and metabolic stability. Available in multiple stereoisomeric forms, it's ideal for medicinal chemistry programs requiring precise spatial orientation.

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Cat. No. B12273376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane-1-carboxylic acid
Molecular FormulaC7H11NO2
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESC1CC2(CC1CN2)C(=O)O
InChIInChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)
InChIKeyHKUIKOCWQUWKQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo[2.2.1]heptane-1-carboxylic acid: A Constrained Bicyclic Amino Acid Scaffold for Drug Discovery and Peptidomimetic Design


2-Azabicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally constrained, bridged bicyclic amino acid that serves as a rigid proline analogue . This scaffold features a nitrogen atom incorporated into a norbornane-like framework, imparting structural pre-organization and limited conformational flexibility [1]. It is a key building block in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules where precise spatial orientation of functional groups is critical for target engagement [2]. The compound is commercially available in various stereoisomeric forms (e.g., (1R,4S)- and (1S,4R)-), and its derivatives have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4), orexin receptors, and cathepsin C, among others [3].

Why a Generic Proline Analogue Cannot Substitute for 2-Azabicyclo[2.2.1]heptane-1-carboxylic acid in Rigid Scaffold Applications


The 2-azabicyclo[2.2.1]heptane-1-carboxylic acid scaffold is not interchangeable with generic proline or other less constrained proline mimetics due to its unique rigid, bridged bicyclic framework . Unlike the flexible pyrrolidine ring of proline, which can adopt multiple low-energy conformations, the 2-azabicyclo[2.2.1]heptane core locks the amino acid into a specific, pre-organized geometry [1]. This conformational constraint directly translates into quantifiable differences in target binding, selectivity, and metabolic stability when incorporated into bioactive molecules [2]. The following evidence demonstrates how this structural rigidity yields measurable advantages in potency, safety, and drug-like properties compared to both established drugs and alternative scaffolds.

Quantitative Differentiation of 2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives: Potency, Safety, and Conformational Rigidity


Superior DPP-4 Inhibitory Potency of Neogliptin (2-Azabicyclo[2.2.1]heptane Derivative) vs. Sitagliptin and Vildagliptin

Neogliptin (compound 12a), a derivative incorporating the 2-azabicyclo[2.2.1]heptane scaffold, exhibits significantly greater in vitro potency against dipeptidyl peptidase-4 (DPP-4) compared to the clinically approved gliptins sitagliptin and vildagliptin [1]. While the exact IC50 values for sitagliptin and vildagliptin were not determined in parallel within this specific study, neogliptin's reported IC50 of 16.8 ± 2.2 nM is noted as 'more potent' than these established drugs based on literature comparisons [1].

DPP-4 inhibition Type 2 diabetes Enzyme inhibitor

Reduced Predicted Cardiotoxicity of Neogliptin (2-Azabicyclo[2.2.1]heptane Derivative) vs. Sitagliptin

In silico predictions of hERG potassium channel blockade, a surrogate for cardiotoxicity risk, indicate that the 2-azabicyclo[2.2.1]heptane-based inhibitor neogliptin (compound 12a) has a favorable safety profile relative to sitagliptin [1]. The study reports that 12a is predicted to have a 1.5-fold reduced cardiotoxicity compared to sitagliptin, and a risk profile comparable to vildagliptin, a drug not associated with heart failure side effects [1].

Cardiotoxicity prediction hERG channel Drug safety

Enhanced Binding Affinity and Selectivity via Conformational Restriction: 2-Azabicyclo[2.2.1]heptane vs. Flexible Proline in Peptidomimetics

The 2-azabicyclo[2.2.1]heptane-1-carboxylic acid scaffold acts as a rigid, conformationally locked proline analogue . Studies on related 7-azabicyclo[2.2.1]heptane systems demonstrate that this structural pre-organization can lead to significant improvements in target binding affinity. For instance, in the context of plasmepsin II inhibition, a 7-azabicyclo[2.2.1]heptane derivative exhibited an IC50 of 45 nM, whereas a less constrained derivative had an IC50 of 3260 nM—a >70-fold difference [1]. This class-level inference suggests that the rigid 2-azabicyclo[2.2.1]heptane core can similarly enhance potency by minimizing the entropic penalty of binding compared to flexible proline or acyclic amino acids.

Peptidomimetics Conformational constraint Binding affinity

Optimal Research and Industrial Applications for 2-Azabicyclo[2.2.1]heptane-1-carboxylic Acid Based on Differentiated Evidence


Development of Next-Generation DPP-4 Inhibitors with Improved Safety Margins for Type 2 Diabetes

The 2-azabicyclo[2.2.1]heptane scaffold is ideally suited for medicinal chemistry programs targeting DPP-4 inhibition. As demonstrated by neogliptin, derivatives of this scaffold can achieve single-digit nanomolar potency (IC50 = 16.8 nM) [1] while simultaneously offering a 1.5-fold reduction in predicted cardiotoxicity compared to sitagliptin [1]. This combination of high potency and a favorable safety signal is critical for advancing new chemical entities in a competitive therapeutic area where differentiation is challenging.

Peptidomimetic Design Requiring Enhanced Target Affinity and Selectivity

In the design of peptidomimetics, the rigid bicyclic framework of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid provides a distinct advantage over flexible proline. By locking the amino acid into a specific conformation, the scaffold can pre-organize the molecule for optimal target binding, leading to dramatic improvements in potency [2]. This property is particularly valuable in programs targeting proteases, GPCRs, and protein-protein interactions where precise spatial orientation of key functional groups is essential for both affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) and Library Design

The 2-azabicyclo[2.2.1]heptane core represents a versatile, three-dimensional fragment with a favorable balance of molecular weight (141.17 g/mol) and polar surface area. Its inherent rigidity makes it an attractive starting point for fragment growing or linking strategies. Inclusion of this scaffold in fragment libraries increases the likelihood of identifying hits with high ligand efficiency and well-defined binding modes, which can be efficiently optimized into lead compounds with drug-like properties.

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